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molecular formula C6H10N2S B1338002 5-Ethyl-4-methylthiazol-2-amine CAS No. 61764-32-7

5-Ethyl-4-methylthiazol-2-amine

Cat. No. B1338002
M. Wt: 142.22 g/mol
InChI Key: FHHIPSIIRBMAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973051B2

Procedure details

The above prepared (5-ethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester (0.394 g, 1.626 mmol) was dissolved in 8 mL of CH2Cl2 and treated with 1.5 mL of TFA. After 2 h at RT all starting material had disappeared. The reaction mixture was then poured onto icewater/NaHCO3, twofold extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/ethyl acetate=1/1) yielded 0.200 g of the title compound as light brown viscous oil.
Name
(5-ethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.394 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([CH2:14][CH3:15])=[C:11]([CH3:13])[N:12]=1)(C)(C)C.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH2:14]([C:10]1[S:9][C:8]([NH2:7])=[N:12][C:11]=1[CH3:13])[CH3:15] |f:2.3|

Inputs

Step One
Name
(5-ethyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.394 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=C(N1)C)CC)=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
twofold extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=C(N=C(S1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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